molecular formula C14H13NO4 B1363408 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene CAS No. 100867-08-1

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene

Cat. No.: B1363408
CAS No.: 100867-08-1
M. Wt: 259.26 g/mol
InChI Key: XGVAEAVGTOZSNS-UHFFFAOYSA-N
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Description

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound is characterized by the presence of a methoxy group and a nitrobenzyl group attached to a benzene ring. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used but can include derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVAEAVGTOZSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356492
Record name 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100867-08-1
Record name 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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